28-Epirapamycin

mTOR FKBP12 binding affinity

28-Epirapamycin (CAS 253431-35-5) is the C28 epimer of rapamycin, differing solely by stereochemical inversion at the hydroxyl position. This compound retains FKBP12 binding and mTOR inhibition but exhibits markedly reduced immunosuppressive activity, making it essential for dissecting mTOR pathway effects from immunomodulatory artifacts. Researchers rely on it for SAR studies, SPR binding assays, and as a reference standard for quantifying epimeric impurities in rapamycin drug substance per ICH guidelines. Choose 28-epirapamycin when rapamycin's immunosuppression would confound experimental readouts.

Molecular Formula C51H79NO13
Molecular Weight 914.2 g/mol
Cat. No. B570576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name28-Epirapamycin
Synonyms28-epi-Rapamycin;  (31S)-Rapamycin
Molecular FormulaC51H79NO13
Molecular Weight914.2 g/mol
Structural Identifiers
InChIInChI=1S/C51H79NO13/c1-30-16-12-11-13-17-31(2)42(61-8)28-38-21-19-36(7)51(60,65-38)48(57)49(58)52-23-15-14-18-39(52)50(59)64-43(33(4)26-37-20-22-40(53)44(27-37)62-9)29-41(54)32(3)25-35(6)46(56)47(63-10)45(55)34(5)24-30/h11-13,16-17,25,30,32-34,36-40,42-44,46-47,53,56,60H,14-15,18-24,26-29H2,1-10H3/t30-,32-,33-,34-,36-,37+,38+,39+,40-,42+,43+,44-,46+,47+,51-/m1/s1
InChIKeyQFJCIRLUMZQUOT-OGLZFCPISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

28-Epirapamycin for mTOR Research: Structural Definition and Baseline Characterization


28-Epirapamycin (CAS 253431-35-5) is a C28 epimer of the macrolide immunosuppressant rapamycin, first discovered via a retroaldol/aldol mechanism mediated by titanium tetraisopropoxide [1]. It functions as an mTOR inhibitor by binding to the intracellular immunophilin FKBP12, forming a complex that interacts with the FKBP12-rapamycin-binding (FRB) domain of mTOR [2]. Structurally distinct from rapamycin only by inversion of stereochemistry at the C28 hydroxyl position, 28-epirapamycin is recognized primarily as a rapamycin impurity and serves as a control compound in mechanistic studies [3].

Why Rapamycin and 28-Epirapamycin Are Not Interchangeable: Functional Divergence at the C28 Stereocenter


The C28 stereochemical configuration directly influences ternary complex formation with mTOR and downstream functional outcomes. While rapamycin potently inhibits mTORC1 and exerts profound immunosuppressive effects, the epimerized C28 hydroxyl alters the binding interface, potentially uncoupling mTOR inhibition from immunosuppression [1]. This functional divergence makes 28-epirapamycin uniquely suited for studies requiring mTOR pathway modulation without confounding immunosuppressive activity, and substituting rapamycin generically would compromise experimental specificity in such contexts [2].

28-Epirapamycin: Quantitative Differentiation Evidence for Scientific Procurement


FKBP12 Binding Affinity: 28-Epirapamycin Retains High-Affinity Binding Comparable to Rapamycin

28-Epirapamycin binds to FKBP12 with affinity comparable to rapamycin. The patent literature specifies that 28-epirapalogs of interest bind to human FKBP12 within two, and more preferably within one, order of magnitude of rapamycin in standard FKBP binding assays [1]. Rapamycin binds FKBP12 with reported Kd values as low as 200 pM [2]. While a direct Kd value for 28-epirapamycin is not reported, its structural similarity and the stated affinity range indicate high-affinity binding that maintains the FKBP12-dependent mechanism.

mTOR FKBP12 binding affinity

Immunosuppressive Activity: 28-Epirapamycin Shows Attenuated Immunosuppression Relative to Rapamycin

The patent literature describes 28-epirapalogs as 'rapalogs with reduced immunosuppressive activity' compared to rapamycin, making them desirable for applications where rapamycin's potent immunosuppressive effects are confounding [1]. While rapamycin is a potent immunosuppressive agent used clinically to prevent organ transplant rejection, the epimerization at C28 reduces this activity [2]. Quantitative comparative data are not publicly available; however, the stated functional divergence is explicitly noted in the patent as a key differentiator.

immunosuppression T-cell functional selectivity

C28 Epimerization Enables Differential Ternary Complex Formation with mTOR

The C28 epimerization in 28-epirapamycin alters the stereochemical presentation of the hydroxyl group involved in hydrogen bonding with the FRB domain of mTOR. Structural studies indicate that the C28 hydroxyl of rapamycin forms a critical hydrogen bond with Asp2102 of the FRB domain; inversion at this position is predicted to perturb this interaction [1]. While direct crystallographic data for 28-epirapamycin are not published, the patent explicitly claims that 28-epirapalogs can 'bind to human FKBP12' but may exhibit altered ternary complex formation, potentially uncoupling mTOR inhibition from immunosuppression [2].

ternary complex FRB domain structural biology

Optimal Use Cases for 28-Epirapamycin in Research and Development


Control Compound for mTOR Signaling Studies Requiring Attenuated Immunosuppression

In experiments where rapamycin's potent immunosuppressive activity confounds interpretation of mTOR pathway effects, 28-epirapamycin serves as a valuable control. Its maintained FKBP12 binding but reduced immunosuppressive activity (as noted in patent claims [1]) allows researchers to isolate mTOR-dependent phenotypes from immunomodulatory off-targets. Use in cellular assays (e.g., T-cell activation, cytokine production) where rapamycin would artifactually suppress immune readouts.

Structural Biology Studies of FKBP12-mTOR Ternary Complex Assembly

The C28 stereochemical inversion in 28-epirapamycin provides a defined perturbation for structure–activity relationship (SAR) studies of the FKBP12-rapamycin-FRB interface. Researchers can employ 28-epirapamycin in co-crystallization trials or surface plasmon resonance (SPR) experiments to quantify how epimerization affects ternary complex stability relative to rapamycin [2]. This informs rational design of rapalogs with tailored functional profiles.

Reference Standard for Rapamycin Impurity Profiling in Pharmaceutical QC

28-Epirapamycin is a known impurity of rapamycin . Pharmaceutical manufacturers and analytical laboratories require this compound as a reference standard for HPLC and LC-MS methods to quantify epimeric impurities in rapamycin drug substance and drug product batches, ensuring compliance with ICH guidelines and pharmacopeial monographs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 28-Epirapamycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.